3-(Trifluoromethyl)cinnamic acid methyl ester
Description
Significance of Fluorine and Trifluoromethyl Groups in Modern Chemical Synthesis and Design
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule.
The trifluoromethyl group, in particular, is often used to enhance several key characteristics of a parent compound. mdpi.com These enhancements include:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation. This can increase the in vivo half-life of a drug molecule. mdpi.com
Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding affinity to biological targets through hydrophobic interactions. mdpi.com
Binding Affinity and Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with target proteins. mdpi.com
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic profile.
These properties have led to the incorporation of the trifluoromethyl group in a wide range of pharmaceuticals, agrochemicals, and advanced materials.
Table 1: Impact of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of -CF3 Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. |
| Lipophilicity (logP) | Increased | Enhances membrane permeability and hydrophobic interactions. |
| Acidity/Basicity | Modulated | Strong electron-withdrawing effect alters pKa of nearby functional groups. |
| Binding Affinity | Often Enhanced | Can improve interactions with biological targets through various forces. |
Overview of Cinnamic Acid Derivatives as Versatile Synthetic Intermediates
Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in nature and possess a broad spectrum of biological activities. Structurally, they feature a phenyl group attached to an acrylic acid moiety. This arrangement of functional groups makes them exceptionally versatile intermediates in organic synthesis.
The synthetic utility of cinnamic acid derivatives stems from the reactivity of their key components:
The Carboxylic Acid/Ester Group: This group can be readily transformed into a variety of other functional groups, such as amides, alcohols, and aldehydes, providing a handle for further molecular elaboration.
The Alkene Double Bond: The conjugated double bond can participate in a wide array of chemical reactions, including hydrogenation, halogenation, epoxidation, and cycloaddition reactions.
The Aromatic Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents to modulate the molecule's properties.
Cinnamic acid derivatives serve as precursors for the synthesis of a diverse range of compounds, including pharmaceuticals, fragrances, and polymers.
Research Rationale: Strategic Importance of 3-(Trifluoromethyl)cinnamic Acid Methyl Ester in Advanced Chemical Transformations
The combination of a trifluoromethyl group at the meta-position of the phenyl ring and the methyl ester of the cinnamic acid backbone endows this compound with a unique reactivity profile, making it a strategically important building block in advanced chemical transformations.
The electron-withdrawing trifluoromethyl group influences the reactivity of both the aromatic ring and the conjugated double bond, making the molecule susceptible to specific types of chemical reactions. This targeted reactivity is highly valuable in the construction of complex molecular architectures.
One of the most notable applications of this compound is as a key intermediate in the synthesis of Cinacalcet . chemicalbook.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. chemicalbook.com The synthesis of Cinacalcet highlights the strategic importance of 3-(trifluoromethyl)cinnamic acid and its ester in accessing medicinally relevant compounds.
Furthermore, the presence of both an electron-deficient aromatic ring and an α,β-unsaturated ester system makes this compound a promising substrate for various catalytic and stereoselective reactions. For instance, cinnamate (B1238496) esters are known to participate in enantioselective cycloaddition reactions. nih.gov The trifluoromethyl group can influence the stereochemical outcome of such reactions, providing a pathway to chiral molecules with high enantiomeric purity.
While direct and detailed research on advanced transformations of this compound is an evolving area, its potential is evident from studies on related trifluoromethylated compounds and cinnamate esters. For example, trifluoromethylated pyrazoles have been synthesized via (3+2)-cycloaddition reactions of fluorinated nitrile imines with chalcones, which share the α,β-unsaturated carbonyl motif with cinnamic esters. acs.org Additionally, catalytic asymmetric synthesis of trifluoromethylated γ-amino esters has been achieved through umpolung addition of trifluoromethyl imines to acrylates, demonstrating the feasibility of creating chiral centers in proximity to a trifluoromethyl group. brandeis.edunih.gov
In essence, this compound serves as a valuable scaffold that combines the beneficial properties of a trifluoromethyl group with the synthetic versatility of a cinnamate ester. This strategic combination makes it a focal point for research aimed at developing efficient and selective methods for the synthesis of novel and complex organic molecules with potential applications in medicine and materials science. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAIZQSBGPNEEN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210220 | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104201-66-3 | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Trifluoromethyl Cinnamic Acid Methyl Ester and Its Precursors
Established Pathways for Cinnamate (B1238496) Ester Synthesis Relevant to the Compound
Traditional methods for synthesizing cinnamate esters provide a solid foundation for accessing 3-(Trifluoromethyl)cinnamic acid methyl ester. These pathways typically involve the formation of the ester and the crucial carbon-carbon double bond from readily available precursors.
Fischer Esterification Approaches
The Fischer-Speier esterification is a direct and acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. wvu.eduorganic-chemistry.org In the context of the target molecule, this method is employed in the final step, converting 3-(Trifluoromethyl)cinnamic acid to its corresponding methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol (B129727) is often used, or the water generated is removed from the reaction mixture. organic-chemistry.orglibretexts.org A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com
The general mechanism involves:
Protonation of the carbonyl group of the carboxylic acid. libretexts.org
Nucleophilic attack by the alcohol to form a tetrahedral intermediate. organic-chemistry.org
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water to form a protonated ester. libretexts.org
Deprotonation to yield the final ester product. libretexts.org
| Reactants | Catalyst | Key Conditions | Products |
| 3-(Trifluoromethyl)cinnamic acid, Methanol | H₂SO₄ or p-TsOH | Reflux, Excess methanol | This compound, Water |
This interactive table summarizes the key components of the Fischer Esterification for the synthesis of the target compound.
Wittig and Horner–Wadsworth–Emmons Olefination Strategies
Olefination reactions are powerful tools for forming carbon-carbon double bonds and are particularly useful for synthesizing cinnamate esters from aldehydes. The Wittig reaction and its Horner–Wadsworth–Emmons (HWE) modification are prominent examples. udel.eduwikipedia.org
The Wittig reaction utilizes a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base, which reacts with an aldehyde or ketone. webassign.net For the synthesis of this compound, 3-(trifluoromethyl)benzaldehyde (B1294959) is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. webassign.netwvu.edu The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-alkene isomer. wvu.edu
The Horner–Wadsworth–Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphorus ylide. wikipedia.org This reaction is renowned for producing predominantly (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction of 3-(trifluoromethyl)benzaldehyde with a phosphonate ester, like trimethyl phosphonoacetate, in the presence of a base such as sodium methoxide, provides an efficient route to methyl 3-(trifluoromethyl)cinnamate. wpmucdn.comstudylib.net A significant advantage of the HWE reaction is that the water-soluble dialkyl phosphate (B84403) byproduct is easily removed during aqueous workup. organic-chemistry.org
| Reaction | Aldehyde | Reagent | Base | Primary Product |
| Wittig | 3-(Trifluoromethyl)benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Strong base (e.g., n-BuLi) | (E)-3-(Trifluoromethyl)cinnamic acid ethyl ester |
| HWE | 3-(Trifluoromethyl)benzaldehyde | Trimethyl phosphonoacetate | NaH, NaOMe | (E)-3-(Trifluoromethyl)cinnamic acid methyl ester |
This interactive table compares the key reagents in the Wittig and HWE reactions for the synthesis of the target compound.
Knoevenagel Condensation Routes from Trifluoromethylbenzaldehyde Precursors
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. aston.ac.uk This reaction is typically catalyzed by a weak base, such as an amine or its salt. aston.ac.uk To synthesize the target ester, 3-(trifluoromethyl)benzaldehyde can be condensed with a compound containing an active methylene (B1212753) group, such as methyl acetate (B1210297), in the presence of a suitable base. The base abstracts a proton from the α-carbon of the methyl acetate to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde. researchgate.net Subsequent elimination of water yields the α,β-unsaturated ester. Various catalysts, including ionic liquids, have been explored to promote this reaction under environmentally benign conditions. aston.ac.ukarkat-usa.org
A related approach involves the aldol (B89426) condensation of 3-(trifluoromethyl)benzaldehyde with acetaldehyde (B116499) in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by oxidation to yield 3-(trifluoromethyl)cinnamic acid, which can then be esterified. google.com
Modern Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has increasingly relied on transition metal catalysis to achieve highly efficient and selective bond formations. These methods offer alternative and often more versatile routes to complex molecules like this compound.
Heck-Type Coupling Reactions for α,β-Unsaturated Esters
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. mdpi.com This reaction can be adapted to synthesize cinnamate esters. For instance, the coupling of 1-bromo-3-(trifluoromethyl)benzene with methyl acrylate (B77674) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base can yield this compound. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. mdpi.com This methodology has been successfully applied in the synthesis of precursors to related compounds, such as the coupling of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal. researchgate.net
| Aryl Halide | Alkene | Catalyst | Base | Product |
| 1-Bromo-3-(trifluoromethyl)benzene | Methyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N | This compound |
This interactive table outlines the components for a potential Heck-type synthesis of the target compound.
Cross-Coupling Methodologies for Introducing Trifluoromethyl Moieties
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a critical step in synthesizing the necessary precursors for the target molecule. Modern cross-coupling reactions have provided efficient methods for this transformation. Copper- and palladium-catalyzed reactions are commonly employed to couple aryl halides or boronic acids with a trifluoromethyl source. organic-chemistry.org
Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, are widely used in these reactions. organic-chemistry.org For example, a copper-catalyzed trifluoromethylation of 3-iodobenzonitrile (B1295488) or a related aryl iodide with TMSCF₃ can be a key step in building the 3-(trifluoromethyl)phenyl precursor. organic-chemistry.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov The trifluoromethylation can also be achieved through other pathways, such as the Sandmeyer-type trifluoromethylation of aromatic amines. organic-chemistry.org These methods are instrumental in preparing starting materials like 3-bromo-benzotrifluoride or 3-(trifluoromethyl)benzaldehyde, which are then used in the olefination or coupling reactions described previously to construct the final cinnamate ester. chemicalbook.com
Electroreductive and Electrochemical Synthetic Strategies
Electrochemical methods provide a powerful, reagent-minimized approach for the synthesis of trifluoromethylated compounds, often proceeding under mild conditions without the need for chemical oxidants or reductants. researchgate.net A prominent strategy for synthesizing precursors to this compound is the electrochemical decarboxylative trifluoromethylation of cinnamic acids. nih.gov This process transforms readily available cinnamic acid derivatives into β-(trifluoromethyl)styrenes, which are valuable building blocks. nih.govresearchgate.net
The reaction typically employs sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, as an inexpensive source of the trifluoromethyl (CF₃) radical. researchgate.netnih.gov Through constant current electrolysis, the process can be conducted at ambient temperatures, avoiding the use of metals and chemical oxidants. researchgate.netrsc.org The mechanism is believed to involve a radical pathway. researchgate.net Control experiments have shown that the presence of radical scavengers like TEMPO can inhibit the reaction, supporting the involvement of radical intermediates. researchgate.net
Cyclic voltammetry experiments indicate that the trifluoromethanesulfinate anion is oxidized at the anode to generate the CF₃ radical, which then engages with the cinnamic acid substrate. researchgate.net This method has been revisited to optimize conditions, aiming to reduce the required amount of the Langlois reagent without additional additives. nih.gov The synthetic utility of the resulting β-(trifluoromethyl)styrenes is significant, as they can be further transformed into other valuable organofluorine compounds. nih.govresearcher.life
Table 1: Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acids
| Substrate | CF₃ Source | Conditions | Key Features | Reference |
| Cinnamic Acid Derivatives | Langlois Reagent (CF₃SO₂Na) | Constant current electrolysis, Pt electrodes, DME/H₂O solvent | Metal-free, oxidant-free, proceeds at ambient temperature | researchgate.net |
| Cinnamic Acids | Langlois Reagent (CF₃SO₂Na) | Modified electrochemical conditions | Reduced loading of Langlois reagent, no additives required | nih.gov |
Organocatalytic Approaches to Trifluoromethylated Cinnamate Structures
Organocatalysis has emerged as a vital tool for the asymmetric synthesis of fluorinated molecules, enabling the construction of chiral structures with high enantioselectivity. nih.gov These methods often utilize small organic molecules as catalysts, such as phosphines, amines, or thioureas, to activate substrates under mild conditions. cas.cnrsc.org
For the synthesis of trifluoromethylated structures related to cinnamates, organocatalytic Michael additions are particularly relevant. nih.govcas.cn In one approach, CF₃-containing esters can react smoothly with electron-deficient alkenes in the presence of a phosphine organocatalyst. For example, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) has been shown to efficiently promote the Michael reaction to create products with a CF₃ quaternary carbon center at room temperature. cas.cn
Furthermore, bifunctional squaramide catalysts have been successfully employed in highly stereoselective cascade Michael/alkylation processes to construct fluorinated dihydrofurans from fluorinated acetoacetates and β,β-disubstituted nitroolefins. rsc.org Similarly, Takemoto-type thiourea (B124793) catalysts are effective in promoting enantioselective cross-aldol reactions between aryl ketones and heteroaromatic trifluoromethyl ketone hydrates, yielding enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org These organocatalytic strategies offer a powerful means to access complex chiral trifluoromethylated compounds with high precision and under operationally simple conditions. rsc.orgnih.gov
Table 2: Examples of Organocatalytic Syntheses of Trifluoromethylated Structures
| Reaction Type | Catalyst | Substrates | Product Type | Key Features | Reference |
| Michael Addition | XPhos (Phosphine) | CF₃-containing esters, Electron-deficient alkenes | CF₃ quaternary carbon centers | Room temperature, aerobic atmosphere, high efficiency | cas.cn |
| Cascade Michael/Alkylation | Bifunctional Squaramide | Fluorinated acetoacetates, β,β-bromonitrostyrenes | Fluorinated dihydrofurans | High stereoselectivity (ee and dr) | rsc.org |
| Cross-Aldol Reaction | Takemoto-type Thiourea | Aryl ketones, Heteroaromatic trifluoromethyl ketone hydrates | α-Trifluoromethyl tertiary alcohols | Mild conditions, broad substrate scope, high enantioselectivity | rsc.org |
Photochemical and Radical-Mediated Syntheses of Trifluoromethylated Cinnamates
Photochemical and radical-mediated reactions provide another effective avenue for the synthesis of trifluoromethylated cinnamates, often proceeding through distinct mechanisms compared to ionic pathways. nih.gov These methods frequently rely on the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to an alkene substrate. researchgate.net
Visible-light photoredox catalysis is a prominent modern technique in this area. researchgate.net It allows for the generation of •CF₃ from sources like the Langlois reagent or Togni's reagents under mild conditions using light, often in the presence of a photosensitizer. nih.govresearchgate.net The generated radical can then participate in various transformations, including the trifluoromethylation of alkenes to form structures analogous to trifluoromethylated cinnamates. researchgate.net This approach is valued for its mild reaction conditions, user-friendliness, and cost-effectiveness. nih.gov
A novel electrophotochemical approach has also been developed that uses trifluoroacetic acid (TFA), an inexpensive and abundant reagent, as the CF₃ source. nih.gov This method achieves the selective oxidation of TFA to generate CF₃ radicals through oxidative decarboxylation, which can then functionalize (hetero)arenes without the need for a catalyst or chemical oxidant. nih.gov Such radical-based methods, particularly those enabled by light, offer complementary strategies to transition-metal-catalyzed reactions and are highly effective for C-F bond formation. nih.gov
Table 3: Photochemical and Radical-Mediated Trifluoromethylation
| Method | CF₃ Source | Key Features | Product Type | Reference |
| Visible-Light Photoredox Catalysis | Langlois Reagent, Togni's Reagents | Mild conditions, visible light, photosensitizer | α-Trifluoromethyl ketones from alkenes | researchgate.net |
| Electrophotochemical Synthesis | Trifluoroacetic Acid (TFA) | Catalyst-free, oxidant-free, uses inexpensive CF₃ source | Trifluoromethylated (hetero)arenes | nih.gov |
| Photosensitized C-H Trifluoromethylation | Various | Transition-metal-free, proceeds via radical mechanism | Trifluoromethylated alkanes | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of sustainable solvents, the development of efficient catalytic systems, maximizing atom economy, and intensifying reaction processes.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. ijsr.nettext2fa.ir Research has focused on replacing hazardous solvents like dichloromethane (B109758) and benzene (B151609) with more benign alternatives. ijsr.net Promising green solvents include water, supercritical fluids (like scCO₂), ionic liquids, and solvents derived from biomass. ijsr.netnih.gov For trifluoromethylation reactions, hydrofluorocarbons such as 1,1,1,3,3-pentafluorobutane (B1294926) (Solkane® 365mfc) have been explored as environmentally benign alternative solvents that show no impact on the ozone layer. nii.ac.jp
Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. wikipedia.orgwordpress.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste at the molecular level. wordpress.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient than substitution and elimination reactions, which generate stoichiometric byproducts. buecher.de In synthesizing trifluoromethylated cinnamates, choosing routes that involve addition reactions of a CF₃ source across a double bond would be preferable to multi-step sequences involving protecting groups and generating significant waste.
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it A key strategy in process intensification is the shift from traditional batch reactors to continuous flow systems. cetjournal.itsci-hub.se Continuous flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and enabling the use of more concentrated reaction mixtures, which reduces solvent waste. cetjournal.it This approach can lead to improved safety, higher yields, and better product quality. Applying continuous flow technology to the synthesis of this compound or its precursors could significantly enhance the sustainability and efficiency of its production. sci-hub.se
Chemical Reactivity and Advanced Transformations of 3 Trifluoromethyl Cinnamic Acid Methyl Ester
Reactions Involving the α,β-Unsaturated Ester Moiety
The presence of the α,β-unsaturated ester moiety in 3-(trifluoromethyl)cinnamic acid methyl ester renders the molecule susceptible to a variety of addition reactions. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring further influences the reactivity of the double bond and the carbonyl group.
Nucleophilic Addition Reactions (e.g., Michael Additions)
The conjugated system in this compound is an excellent Michael acceptor. The β-carbon of the α,β-unsaturated system is electrophilic due to the resonance effect of the ester group and the inductive effect of the trifluoromethylphenyl group. This allows for 1,4-conjugate addition of a wide range of nucleophiles, a reaction commonly known as the Michael addition.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. A variety of nucleophiles can be employed in this reaction, including enolates, amines, thiols, and organometallic reagents.
While specific studies on the Michael addition to this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar systems. For instance, β-trifluoromethylated acrylamides have been shown to undergo highly enantioselective organocatalytic Michael addition of nitroalkanes and other nucleophiles. This suggests that this compound would readily participate in such reactions.
Table 1: Examples of Nucleophiles for Michael Addition Reactions
| Nucleophile Class | Specific Example | Expected Product Type |
| Carbon Nucleophiles | Diethyl malonate | 3-Aryl-4,4-dicarbethoxybutanoate derivative |
| Nitrogen Nucleophiles | Piperidine | 3-(Piperidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propanoate derivative |
| Sulfur Nucleophiles | Thiophenol | 3-(Phenylthio)-3-(3-(trifluoromethyl)phenyl)propanoate derivative |
| Organometallic Reagents | Lithium dimethylcuprate | Methyl 3-methyl-3-(3-(trifluoromethyl)phenyl)propanoate |
These reactions are typically catalyzed by a base, which generates the active nucleophile. The choice of base and reaction conditions can influence the yield and stereoselectivity of the addition.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Heterocycle Formation)
The olefinic bond in this compound can act as a dipolarophile in cycloaddition reactions, providing a versatile route for the synthesis of five-membered heterocyclic rings. [3+2] cycloaddition reactions, in particular, are a powerful tool for constructing complex molecular architectures.
A notable example is the reaction with nitrile imines, which are generated in situ from the corresponding hydrazonoyl halides. The reaction of a trifluoroacetonitrile imine with an enone, a system similar to the α,β-unsaturated ester, proceeds in a fully regio- and diastereoselective manner to yield trans-configured 5-acyl-pyrazolines. acs.org These intermediates can then be aromatized to the corresponding trifluoromethylated pyrazoles. acs.org Given the electronic similarities, this compound is expected to react similarly, affording highly substituted pyrazoline and pyrazole derivatives, which are valuable scaffolds in medicinal chemistry.
Another example of a [3+2] cycloaddition is the reaction with nitrones to form isoxazolidines. The reaction of C,N-diaryl nitrones with methyl cinnamate (B1238496) has been studied, and it is expected that the trifluoromethyl-substituted analogue would undergo a similar transformation, potentially with altered reactivity and selectivity due to the electronic influence of the trifluoromethyl group.
Catalytic Hydrogenation and Reduction of the Olefinic Bond
The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. This transformation saturates the olefinic bond to produce methyl 3-(3-(trifluoromethyl)phenyl)propanoate, a valuable intermediate in the synthesis of various compounds.
The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. quizlet.com The reaction is generally performed in a suitable solvent, such as ethanol or ethyl acetate (B1210297), at room temperature and atmospheric or slightly elevated pressure.
Table 2: Conditions for Catalytic Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Temperature | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temperature | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temperature | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| Raney Nickel (Ra-Ni) | H₂ gas | Ethanol | Room Temperature | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate |
The ester functionality is generally stable under these conditions, allowing for the selective reduction of the alkene. This reaction is a standard transformation in organic synthesis and is expected to proceed in high yield for this compound.
Reactivity of the Methyl Ester Group: Hydrolysis and Transesterification Reactions
The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis:
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(trifluoromethyl)cinnamic acid, can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide or potassium hydroxide. cabidigitallibrary.org The reaction is typically carried out in a mixture of water and a co-solvent like ethanol to ensure solubility. cabidigitallibrary.org The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. cabidigitallibrary.org A study on the hydrolysis of methyl cinnamate to cinnamic acid using 3 M NaOH in ethanol at 80°C resulted in a 90% yield of the carboxylic acid. cabidigitallibrary.org
Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is useful for introducing different alkyl groups into the ester functionality. The reaction can be catalyzed by either an acid or a base.
A procedure for the transesterification of methyl cinnamate with a bulky alcohol, (-)-menthol, has been described. orgsyn.org The reaction involves the use of butyllithium to form the lithium alkoxide of the alcohol, which then acts as the nucleophile to displace the methoxide group from the ester. orgsyn.org This method is particularly useful for the synthesis of esters of sterically hindered alcohols.
Transformations of the Trifluoromethylphenyl Unit
Functionalization of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is generally considered to be a robust and chemically inert functional group due to the high strength of the carbon-fluorine bond. However, recent advances in synthetic methodology have enabled the selective transformation of the CF₃ group, providing access to a variety of other functional groups.
The functionalization of aromatic trifluoromethyl groups often involves the activation of a C-F bond. This can be achieved through various strategies, including:
Single Electron Transfer (SET): The generation of a radical anion by SET can lead to the cleavage of a C-F bond, forming a difluorobenzyl radical. This radical can then be trapped by various reagents.
Lewis Acid Activation: Lewis acids can coordinate to the fluorine atoms of the CF₃ group, facilitating nucleophilic attack and C-F bond cleavage.
Transition Metal Catalysis: Transition metal complexes can insert into a C-F bond, leading to a variety of transformations.
While these methods have been demonstrated on a range of trifluoromethylarenes, their application to a substrate like this compound would need to consider the potential reactivity of the α,β-unsaturated ester moiety. However, under carefully controlled conditions, it is conceivable that the trifluoromethyl group could be transformed into other functionalities. For example, methods have been developed for the conversion of trifluoromethylarenes into carboxylic acids, thioethers, and other derivatives.
Table 3: Potential Transformations of the Trifluoromethyl Group
| Reagent/Catalyst System | Transformation | Product Type |
| B(C₆F₅)₃ / Et₃SiH | Hydrodefluorination | Difluoromethyl derivative |
| BCl₃ | Conversion to dichloromethyl group | Dichloromethyl derivative |
| Na₂S / DMF | Conversion to dithiocarboxylate | Dithiocarboxylate derivative |
These advanced transformations highlight the potential for further derivatization of this compound at the trifluoromethyl group, opening up avenues for the synthesis of novel compounds with potentially interesting biological or material properties.
C-F Bond Activation and Defluorinative Transformations
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the trifluoromethyl group generally stable. However, under specific conditions, C-F bond activation can be achieved, leading to defluorinative transformations. While direct C-F bond activation of this compound has not been extensively reported, analogous transformations on other trifluoromethylated aromatic compounds provide insight into its potential reactivity.
Recent advancements have demonstrated the defluorinative functionalization of the trifluoromethyl group through the generation of a difluoromethyl anion in flow chemistry. This approach allows for the conversion of the CF3 group to a CF2H motif, which can then be further functionalized. Another strategy involves single-electron transfer (SET) processes, often employing photoredox catalysis, to activate the C-F bond. For instance, the CO2 radical anion has been shown to be an effective reductant for the selective defluorination of trifluoromethyl groups on heterocyclic arenes. These methods, while not yet applied to this compound, represent potential pathways for its defluorinative derivatization, opening avenues for the synthesis of novel fluorinated compounds with altered electronic and biological properties.
Electrophilic Aromatic Substitutions on the Trifluoromethylphenyl Ring
The trifluoromethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on the aromatic ring: the trifluoromethyl group (-CF3) and the methyl cinnamate group (-CH=CHCOOCH3).
Both the trifluoromethyl group and the methyl cinnamate moiety are electron-withdrawing and, consequently, deactivating towards electrophilic attack. Furthermore, both are meta-directing. Therefore, electrophilic aromatic substitution reactions on this compound are expected to be slower than on benzene (B151609) and to yield products where the electrophile is introduced at the positions meta to both existing substituents, primarily at the 5-position of the phenyl ring.
Common EAS reactions that could be applied to this substrate include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would likely introduce a nitro group (-NO2) at the 5-position.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would be expected to yield the corresponding 5-bromo or 5-chloro derivatives.
Friedel-Crafts Reactions: Due to the strongly deactivating nature of the two substituents, Friedel-Crafts alkylation and acylation reactions are expected to be challenging and may require harsh reaction conditions, if they proceed at all.
The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-3-(trifluoromethyl)cinnamate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-3-(trifluoromethyl)cinnamate |
| Chlorination | Cl₂, AlCl₃ | Methyl 5-chloro-3-(trifluoromethyl)cinnamate |
Derivatization Strategies for this compound
The ester functionality and the activated double bond in this compound provide handles for a variety of derivatization strategies, enabling the synthesis of a diverse range of compounds, including amides, hydrazides, and novel heterocyclic structures.
The methyl ester group of this compound can be readily converted to amides and hydrazides through reaction with amines and hydrazine, respectively.
Amide Formation: The direct aminolysis of the methyl ester with an amine can be employed to synthesize the corresponding N-substituted 3-(trifluoromethyl)cinnamamides. This reaction is often facilitated by heating or by the use of catalysts. A biocatalytic approach using enzymes such as Lipozyme® TL IM in a continuous-flow microreactor has been shown to be effective for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines rsc.org. This method offers a green and efficient alternative to traditional chemical methods.
Alternatively, the cinnamic acid, obtained from the hydrolysis of the ester, can be activated and then reacted with an amine. Common activating agents include thionyl chloride to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
Hydrazide Formation: The synthesis of 3-(trifluoromethyl)cinnamoyl hydrazide can be achieved by reacting the methyl ester with hydrazine hydrate. However, it is important to note that the reaction of hydrazine with cinnamic esters can sometimes lead to the formation of pyrazolidone byproducts through a Michael addition to the double bond. A more reliable method involves a one-pot conversion of the corresponding cinnamic acid to the cinnamoyl hydrazide via an intermediate N-acylbenzotriazole researchgate.net. This approach avoids the potential for Michael addition and typically provides the desired hydrazide in good yield.
The table below outlines some potential amide and hydrazide derivatives of 3-(trifluoromethyl)cinnamic acid.
| Derivative Type | Reactant | Potential Product |
| Amide | Aniline | N-phenyl-3-(trifluoromethyl)cinnamamide |
| Amide | Benzylamine | N-benzyl-3-(trifluoromethyl)cinnamamide |
| Hydrazide | Hydrazine hydrate | 3-(trifluoromethyl)cinnamoyl hydrazide |
The structural features of this compound, namely the α,β-unsaturated carbonyl system and the trifluoromethylated phenyl ring, make it a valuable precursor for the synthesis of a variety of trifluoromethylated heterocyclic compounds.
Pyrazole and Pyrazoline Synthesis: One common strategy for the synthesis of pyrazoles and their partially saturated pyrazoline analogs is the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For instance, the reaction of methyl trans-cinnamate with a nitrile imine has been shown to yield a pyrazoline derivative through a (3+2)-cycloaddition reaction nih.gov. By analogy, reacting this compound with hydrazine or substituted hydrazines could lead to the formation of trifluoromethylated pyrazolines or pyrazoles. The reaction conditions would determine the final product, with subsequent oxidation often required to aromatize the pyrazoline ring to a pyrazole.
Pyrimidine Synthesis: Pyrimidine rings can be constructed through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. While this compound is not a direct precursor in this classical route, it can be envisioned as a starting material for the synthesis of a suitable 1,3-dielectrophile that could then be cyclized with an amidine to form a trifluoromethylated pyrimidine derivative.
The table below lists some potential heterocyclic compounds that could be synthesized from this compound or its derivatives.
| Heterocycle Class | General Synthetic Strategy | Potential Product Structure |
| Pyrazoline | (3+2)-cycloaddition with a hydrazine derivative | A pyrazoline ring fused or substituted with the 3-(trifluoromethyl)phenyl group |
| Pyrazole | Cyclocondensation with hydrazine followed by oxidation | A pyrazole ring substituted with the 3-(trifluoromethyl)phenyl group |
| Pyrimidine | Multi-step synthesis involving transformation to a 1,3-dielectrophile and cyclization with an amidine | A pyrimidine ring bearing a 3-(trifluoromethyl)phenyl substituent |
Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethyl Cinnamic Acid Methyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. However, a complete set of NMR data for 3-(trifluoromethyl)cinnamic acid methyl ester is not available in peer-reviewed literature.
¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants
Proton NMR (¹H NMR) data has been reported in patent literature, providing basic structural confirmation. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the expected signals for the methyl ester and the cinnamate (B1238496) backbone.
Table 1: Reported ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.02 | s | - | Aromatic C-H |
| 7.82 | d | 7.8 | Aromatic C-H |
| 7.71 | d | 7.8 | Aromatic C-H |
| 7.55 | t | 7.8 | Aromatic C-H |
| 7.54 | d | 16.1 | Vinylic C-H |
| 6.53 | d | 16.1 | Vinylic C-H |
This table is interactive.
The large coupling constant (16.1 Hz) between the vinylic protons at 7.54 and 6.53 ppm is characteristic of a trans (E) configuration across the double bond. The signals between 7.55 and 8.02 ppm correspond to the four protons on the trifluoromethyl-substituted benzene (B151609) ring. The singlet at 3.82 ppm is indicative of the three protons of the methyl ester group.
Comprehensive, assigned, and verifiable experimental data for ¹³C NMR and ¹⁹F NMR of this compound could not be located in the searched scientific databases. This information is crucial for confirming the carbon framework and the chemical environment of the trifluoromethyl group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
No experimental data from two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) were found for this compound. These advanced techniques are essential for unambiguously assigning proton and carbon signals, confirming the connectivity of the molecular backbone, and providing insights into the spatial relationships between atoms, which would further confirm the stereochemistry.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
Mass spectrometry is vital for determining the molecular weight of a compound and studying its fragmentation patterns to further confirm its structure.
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data, which provides the exact mass of the molecule and thus its elemental formula, is not publicly available for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Similarly, no Tandem Mass Spectrometry (MS/MS) studies were found. This technique involves isolating the molecular ion and fragmenting it to study the resulting daughter ions, offering definitive structural confirmation. Without this data, a detailed fragmentation pathway cannot be elucidated.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. Despite their routine use in chemical characterization, published IR and Raman spectra specifically for this compound, along with their corresponding vibrational mode analyses, could not be located. Such spectra would be expected to show characteristic peaks for the C=O stretch of the ester, the C=C stretch of the alkene and aromatic ring, and the C-F stretches of the trifluoromethyl group.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
A comprehensive search of crystallographic databases reveals that, to date, single-crystal X-ray diffraction data for this compound is not publicly available. Similarly, no crystal structure has been reported for its parent compound, 3-(trifluoromethyl)cinnamic acid. However, the structural analysis of closely related compounds can provide valuable insights into the potential solid-state conformation and intermolecular interactions that might be characteristic of this class of molecules.
A relevant example is the crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid (systematic name: 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid), which has been determined and described in detail. mdpi.com The analysis of this compound offers a glimpse into the molecular geometry and packing motifs influenced by the trifluoromethyl substituents.
Detailed Findings from a Related Structure: 3,5-Bistrifluoromethylhydrocinnamic Acid
The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid was determined to crystallize in the monoclinic P2₁/c space group with one molecule in the asymmetric unit. mdpi.com A key feature of its solid-state conformation is the bent geometry of the propanoic acid side chain. mdpi.com This contrasts with many other 3-phenylpropanoic acid structures where the side chain adopts a trans conformation. mdpi.com
The primary supramolecular motif observed in the crystal lattice is a centrosymmetric dimer formed through O–H∙∙∙O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.com This is a common and robust hydrogen-bonding pattern for carboxylic acids, often described using the graph set notation R²₂(8). mdpi.com
While these findings for a related saturated derivative provide a useful reference, it is important to note that the solid-state structure of this compound could differ significantly due to two key molecular changes: the presence of a rigid C=C double bond in the acrylate (B77674) chain and the replacement of the carboxylic acid proton with a methyl group. The rigidity of the double bond would lead to a more planar conformation of the side chain, while the absence of the acidic proton would preclude the formation of the strong hydrogen-bonded dimers observed in the acid derivative. Instead, weaker intermolecular interactions, such as C–H∙∙∙O and interactions involving the trifluoromethyl group, would likely dominate the crystal packing of the methyl ester.
Without experimental single-crystal X-ray diffraction data for this compound, its precise solid-state molecular geometry and conformational arrangement remain undetermined.
Table of Crystallographic Data for 3,5-Bistrifluoromethylhydrocinnamic Acid mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₁H₈F₆O₂ |
| Formula Weight | 286.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| β (°) | Value not available in abstract |
| Volume (ų) | Value not available in abstract |
| Z | Value not available in abstract |
| Key Structural Feature | Centrosymmetric O–H∙∙∙O hydrogen-bonded dimer (R²₂(8) motif) |
| Side Chain Conformation | Bent |
Theoretical and Computational Chemistry Studies of 3 Trifluoromethyl Cinnamic Acid Methyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related characteristics.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. For molecules like 3-(Trifluoromethyl)cinnamic acid methyl ester, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
A common approach involves using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional, combined with a basis set like 6-311++G(d,p). This level of theory has proven effective for studying related molecules, such as trans-4-(trifluoromethyl)cinnamic acid (4TFCA). The calculations for the methyl ester would similarly predict bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the same DFT method can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.) and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. For instance, in studies of 4TFCA, calculated vibrational wavenumbers showed good agreement with experimental FTIR and FT-Raman spectra. Key vibrational modes for the this compound would include the C=O stretching of the ester group, C=C stretching of the acrylate (B77674) backbone, and vibrations associated with the trifluoromethyl (CF3) group and the substituted phenyl ring.
Below is a table of selected calculated vibrational frequencies for the analogous compound trans-4-(trifluoromethyl)cinnamic acid, demonstrating the type of data obtained from DFT calculations.
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C=O Stretching | 1743 | 1712 | 1721 |
| C=C Stretching | 1645 | 1642 | 1646 |
| Phenyl Ring C-C Stretching | 1614, 1589 | 1612, 1591 | 1616, 1594 |
| CF₃ Stretching | 1260 | 1253 | 1245 |
| C-H Stretching | 3079, 3061 | 3066, 3054 | 3072, 3058 |
Data sourced from studies on trans-4-(trifluoromethyl)cinnamic acid.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be distributed over the phenyl ring and the C=C double bond, which are electron-rich regions. The LUMO would likely be concentrated around the electron-withdrawing ester and trifluoromethyl groups. The energy gap would provide a quantitative measure of its kinetic stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For the target molecule, negative potential would be expected around the carbonyl oxygen, while positive regions would be found near the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information on the conformational flexibility and intermolecular interactions of a molecule in a simulated environment, such as a solvent or in complex with other molecules. researchgate.netnih.gov
For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, including those in the ester group and the bond connecting the phenyl ring to the acrylate moiety. Simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. The presence of the bulky and electronegative trifluoromethyl group can significantly influence these conformational preferences through steric and electronic effects. nih.govresearchgate.net Studies on other fluorinated molecules have shown that fluorination can dramatically alter the secondary structure and flexibility of a molecule. mdpi.comnih.gov
MD simulations are also powerful for studying how the molecule interacts with its environment. researchgate.net For example, simulations in a water box could elucidate the hydration shell and hydrogen bonding patterns. Furthermore, if the molecule is being studied for a specific application, such as an enzyme inhibitor, MD simulations can assess the stability of its binding pose within a protein's active site over several nanoseconds. nih.gov Key metrics from such simulations, like the Root Mean Square Deviation (RMSD), can quantify the stability of the molecule's conformation and its interactions with surrounding residues. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. As mentioned, DFT calculations can provide theoretical vibrational spectra (FT-IR and FT-Raman) that closely match experimental results. This correlation helps in the precise assignment of experimental spectral bands to specific molecular vibrations.
Beyond vibrational spectroscopy, computational methods can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule's optimized geometry, one can predict the chemical shifts. nih.gov These theoretical shifts, when compared to a standard like Tetramethylsilane (TMS), can be correlated with experimental NMR spectra. beilstein-archives.org This is particularly useful for complex molecules where spectral interpretation can be challenging. For this compound, this would involve predicting the chemical shifts for the protons on the aromatic ring and the vinyl group, the carbons in the backbone, and the fluorine atoms of the CF₃ group.
Electronic properties, such as UV-Visible absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These calculations can help understand the electronic structure and the nature of the orbitals involved in the absorption of light.
Elucidation of Reaction Mechanisms Through Transition State Modeling
Understanding how a chemical reaction occurs requires identifying the reaction pathway and the associated energy changes. Computational chemistry allows for the detailed modeling of reaction mechanisms by locating and characterizing transition states (TS). mdpi.com A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
For this compound, this approach could be used to study various reactions, such as its synthesis via Fischer esterification or its hydrolysis. mdpi.comnih.gov The process involves:
Optimizing the geometries of the reactants, products, and a proposed transition state structure.
Performing a frequency calculation on the transition state structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Quantitative Structure-Property Relationship (QSPR) Studies on Fluorinated Cinnamate (B1238496) Esters
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of molecules with a specific property or activity. nih.govmdpi.com These models are expressed as mathematical equations that can be used to predict the property of interest for new, unmeasured compounds.
For a class of compounds like fluorinated cinnamate esters, QSPR models can be developed to predict various properties, such as lipophilicity (log P), boiling point, or biological activity. mdpi.com The process involves calculating a large number of molecular descriptors for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.comnih.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links a subset of these descriptors to the observed property. A QSPR study on the esterification of 3- and 4-substituted cinnamic acids, for instance, used quantum descriptors to model the reaction. mdpi.comnih.gov Such studies revealed that electron-withdrawing groups (like the trifluoromethyl group) can favor certain reaction steps. mdpi.com For this compound and its analogs, QSPR could be a valuable tool for predicting their behavior and guiding the design of new derivatives with desired properties.
Applications of 3 Trifluoromethyl Cinnamic Acid Methyl Ester As a Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Trifluoromethylated Aromatic and Aliphatic Compounds
The presence of the trifluoromethyl (-CF3) group makes 3-(Trifluoromethyl)cinnamic acid methyl ester a key precursor for the synthesis of a wide range of trifluoromethylated aromatic and aliphatic compounds. The trifluoromethyl group is of significant interest in medicinal chemistry and materials science due to its ability to alter the chemical and physical properties of molecules.
The ester can be chemically modified to introduce the trifluoromethylated phenyl group into various molecular frameworks. For instance, the double bond of the cinnamate (B1238496) moiety can undergo reactions such as hydrogenation to yield trifluoromethylated aliphatic chains. Furthermore, the aromatic ring can be subjected to further substitution reactions to create more complex trifluoromethylated aromatic structures. The development of straightforward methods for creating trifluoromethyl ketones from methyl esters highlights the utility of such precursors in organic synthesis. beilstein-journals.org
| Precursor | Reaction Type | Resulting Compound Class | Significance |
| This compound | Hydrogenation of the double bond | Trifluoromethylated aliphatic compounds | Access to saturated chains with a trifluoromethyl group. |
| This compound | Aromatic substitution | Polysubstituted trifluoromethylated aromatic compounds | Creation of complex aromatic structures with tailored properties. |
Role in the Construction of Complex Organic Scaffolds and Heterocycles
The cinnamic acid framework of this compound provides a robust scaffold for the construction of more intricate organic molecules and heterocyclic systems. The double bond and the ester group are key reactive sites that allow for a variety of chemical transformations.
The ester can participate in cycloaddition reactions, Michael additions, and other cascade reactions to form complex carbocyclic and heterocyclic rings. For example, the double bond can react with dienophiles in Diels-Alder reactions to construct six-membered rings. The ester functionality can be converted into other functional groups, such as amides or alcohols, which can then be used in subsequent cyclization steps to form heterocycles like lactams or lactones. Cinnamic acid and its derivatives are known to be precursors in the synthesis of various compounds, and the introduction of a trifluoromethyl group can lead to novel structures with unique properties. smolecule.comnih.govnih.gov
Intermediate in the Synthesis of Specialized Fluorinated Materials
This compound serves as an important intermediate in the synthesis of specialized fluorinated materials. The unique electronic properties conferred by the trifluoromethyl group can be harnessed to create materials with specific optical or electronic characteristics. Research suggests its potential utility in the synthesis of liquid crystals. smolecule.com The rigid structure of the cinnamate backbone combined with the properties of the trifluoromethyl group can influence the mesomorphic behavior of the resulting molecules.
The ester can be polymerized or incorporated into larger macromolecular structures to create fluorinated polymers. These polymers may exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy.
Utilization in the Development of Chemical Probes and Ligands
In the field of chemical biology and medicinal chemistry, this compound can be utilized as a starting material for the development of chemical probes and ligands. smolecule.com Fluorescent probes, for instance, often consist of a fluorophore, a ligand for specific binding, and a spacer. labinsights.nl The trifluoromethylated cinnamate structure can be modified to incorporate fluorophores or specific binding moieties.
The ester group can be readily converted to an amide by reacting it with an appropriate amine, allowing for the attachment of various side chains to create a library of potential ligands. The trifluoromethyl group can serve as a useful spectroscopic marker, for example in 19F NMR studies, to probe the binding of the ligand to its target.
Contribution to the Design of Molecules with Modified Chemical Properties
The incorporation of a trifluoromethyl group into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in drug design and materials science. This compound provides a convenient way to introduce this important functional group.
The trifluoromethyl group is highly electronegative and lipophilic, which can influence a molecule's acidity, basicity, metabolic stability, and ability to cross biological membranes. researchgate.netresearchgate.net For example, replacing a methyl group with a trifluoromethyl group generally increases lipophilicity. researchgate.net This modification can lead to improved pharmacokinetic properties of a drug candidate. The ester can be used as a building block to systematically modify the properties of a lead compound in a drug discovery program.
| Property | Influence of Trifluoromethyl Group |
| Lipophilicity | Generally increases |
| Metabolic Stability | Often enhanced due to the strength of the C-F bond |
| Acidity/Basicity | Can be significantly altered due to the electron-withdrawing nature |
Future Research Directions and Emerging Trends in 3 Trifluoromethyl Cinnamic Acid Methyl Ester Research
Development of Asymmetric Synthetic Routes to Chiral Analogues
The demand for enantiomerically pure compounds is a major driver in modern organic synthesis. While significant progress has been made in the synthesis of racemic 3-(trifluoromethyl)cinnamic acid methyl ester, the development of asymmetric routes to its chiral analogues represents a critical and burgeoning area of future research. The introduction of chirality would open up new possibilities for its application in stereoselective synthesis and the creation of advanced materials with chiroptical properties.
Future efforts are expected to concentrate on the design and application of novel chiral catalysts, including both transition metal complexes and organocatalysts, to achieve high enantioselectivity in the synthesis of chiral derivatives. nih.govnih.govims.ac.jp The exploration of chiral Brønsted acids and phase-transfer catalysts are promising strategies that have shown success in the asymmetric synthesis of other trifluoromethylated compounds and could be adapted for cinnamic acid ester analogues. nih.gov The development of catalytic systems that can control the stereochemistry at the double bond while simultaneously introducing a chiral center elsewhere in the molecule will be a significant focus.
Key research objectives in this area will include:
The design of novel chiral ligands for metal-catalyzed asymmetric hydrogenation or conjugate addition reactions.
The application of organocatalysis, such as aminocatalysis or Brønsted acid catalysis, to control the stereochemical outcome of key bond-forming reactions. ims.ac.jp
The development of enzymatic or bio-inspired catalytic systems for the stereoselective synthesis of chiral precursors to this compound analogues.
Exploration of Novel Catalytic Transformations and C-F Bond Functionalization
The trifluoromethyl group in this compound is often considered a stable, inert moiety. However, recent advances in catalysis are challenging this perception, opening up new avenues for the late-stage functionalization of this group. The selective activation and transformation of a C-F bond within the CF3 group is a frontier in organofluorine chemistry and a key area for future research. ccspublishing.org.cnrsc.orgrsc.org
Future investigations will likely focus on the development of novel catalytic systems that can selectively cleave a single C-F bond, allowing for the introduction of other functional groups. scispace.comresearchgate.net This would provide access to a wide range of novel difluoro- and monofluoromethylated cinnamic acid derivatives with potentially unique properties. Strategies such as photoredox catalysis, electrochemistry, and the use of low-valent transition metals are expected to be at the forefront of this research. ccspublishing.org.cnresearchgate.net
Emerging trends in this field include:
Photoredox Catalysis: The use of light-absorbing catalysts to facilitate single-electron transfer processes can enable the activation of strong C-F bonds under mild conditions. scispace.com
Transition Metal Catalysis: The development of catalysts based on earth-abundant metals for C-F bond functionalization will be a key focus, aiming for more sustainable and cost-effective synthetic methods. rsc.org
Radical Chemistry: The generation of radical intermediates from the trifluoromethyl group can lead to novel bond formations and molecular architectures. ccspublishing.org.cn
| Catalytic Strategy | Potential Transformation of CF3 Group | Key Advantages |
| Photoredox Catalysis | C-F Alkylation, C-F Arylation | Mild reaction conditions, high functional group tolerance |
| Transition Metal Catalysis | Hydrodefluorination, C-F Silylation | Potential for high selectivity, use of earth-abundant metals |
| Electrochemical Synthesis | Reductive C-F cleavage | Avoids the use of chemical redox agents, precise control over reaction conditions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges and are expected to play an increasingly important role in the future of this compound research and production. cam.ac.ukdntb.gov.uanih.gov
The integration of synthetic routes to this compound and its derivatives into continuous flow systems can offer numerous advantages, including enhanced reaction control, improved safety profiles for handling hazardous reagents, and the potential for higher yields and purity. mdpi.com Automated platforms can facilitate high-throughput screening of reaction conditions, catalysts, and substrates, accelerating the discovery of new synthetic methods and novel analogues. dntb.gov.uamit.edu
Future research in this area will likely involve:
The development of robust and scalable flow chemistry protocols for the key synthetic steps in the production of this compound.
The design of automated synthesis platforms for the rapid generation of libraries of this compound derivatives for screening in various applications.
The use of machine learning and artificial intelligence to optimize reaction conditions in real-time and to predict the properties of novel analogues.
Advanced Applications in Material Science Beyond Traditional Areas
While this compound and its derivatives have found applications in areas such as liquid crystals, the future holds significant promise for their use in a much broader range of advanced materials. The unique combination of the trifluoromethyl group's electronic properties and the cinnamate (B1238496) backbone's structural features makes these compounds attractive building blocks for materials with tailored optical, electronic, and surface properties.
Future research is expected to explore the incorporation of this compound moieties into novel polymers, organic semiconductors, and functional coatings. The strong dipole moment and low polarizability of the CF3 group can be exploited to tune the refractive index and dielectric constant of materials. The cinnamate group's ability to undergo photodimerization can be utilized for the development of photoresists and other light-responsive materials.
Potential areas for future materials science applications include:
Organic Electronics: The development of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.
Advanced Polymers: The synthesis of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Smart Materials: The creation of materials that respond to external stimuli such as light, temperature, or pH, for applications in sensors, actuators, and drug delivery systems.
Bio-inspired Synthetic Methodologies
Nature provides a vast and largely untapped source of inspiration for the development of novel and sustainable synthetic methodologies. While the direct biological activity of this compound is outside the scope of this article, the principles of biocatalysis and biomimetic synthesis offer exciting future directions for its production.
Future research in this area will focus on harnessing the power of enzymes and bio-inspired catalysts to perform key synthetic transformations with high selectivity and under mild, environmentally benign conditions. For example, the use of engineered enzymes could enable the asymmetric synthesis of chiral precursors to this compound analogues. Biomimetic catalysts, which are synthetic molecules that mimic the active sites of enzymes, could also be developed to perform specific bond-forming reactions with high efficiency.
Key trends in this emerging field include:
Enzymatic Synthesis: The use of isolated enzymes or whole-cell systems to catalyze specific steps in the synthesis of this compound and its derivatives.
Biomimetic Catalysis: The design and synthesis of small-molecule catalysts that mimic the function of enzymes, offering the advantages of both homogeneous and biological catalysis.
Chemoenzymatic Synthesis: The combination of traditional chemical synthesis with biocatalytic steps to create more efficient and sustainable synthetic routes.
Q & A
Basic: What synthetic methodologies are validated for preparing 3-(Trifluoromethyl)cinnamic acid methyl ester?
Answer:
The compound is typically synthesized via esterification of 3-(trifluoromethyl)cinnamic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Evidence from analogous cinnamic ester syntheses (e.g., (E)-2-acetyl-5-methoxyphenyl derivatives) suggests optimized conditions involve:
- Reaction monitoring : TLC or HPLC to track esterification progress.
- Workup : Neutralization, extraction (ethyl acetate), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Key spectral validation includes: - ¹H NMR : Characteristic trifluoromethyl singlet (~δ 7.5–8.0 ppm for aromatic protons) and ester methyl group resonance (~δ 3.8–4.0 ppm).
- MS : Molecular ion [M+H]⁺ expected at m/z ~260 (calculated for C₁₁H₉F₃O₂) .
Advanced: How do computational studies elucidate the electronic effects of the trifluoromethyl group on reactivity?
Answer:
Ab initio calculations (e.g., DFT) reveal that the electron-withdrawing trifluoromethyl group:
- Reduces electron density at the α,β-unsaturated ester moiety, enhancing electrophilicity for nucleophilic additions.
- Stabilizes transition states in Michael addition reactions, as shown in related trifluoromethylated esters .
Methodological steps:
Optimize geometry using Gaussian or ORCA.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.
Compare activation energies with non-fluorinated analogs to quantify substituent effects.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ ~7.4–8.2 ppm) and ester carbonyl (δ ~165–170 ppm). The trifluoromethyl group does not split but deshields adjacent protons .
- FT-IR : Confirm ester C=O stretch (~1710 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1150–1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or APCI-MS to verify molecular weight and fragmentation patterns (e.g., loss of –OCH₃).
Advanced: How can contradictory biological activity data for trifluoromethylated cinnamic esters be resolved?
Answer: Contradictions often arise from:
- Substituent positioning : Meta vs. para trifluoromethyl groups alter steric and electronic profiles, impacting enzyme binding .
- Assay variability : Standardize in vitro models (e.g., human vs. rodent cell lines) and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR).
Case study : In cholesterol-lowering studies, 3-(trifluoromethyl) analogs showed differential ACAT inhibition compared to hydroxylated derivatives, necessitating dose-response curves and molecular docking to clarify mechanisms .
Basic: What chromatographic methods ensure purity assessment?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Retention times should match reference standards.
- GC-MS : For volatile derivatives (e.g., silylated), monitor for byproducts like unreacted acid or transesterification artifacts .
- Impurity profiling : Compare with EP/Pharm. standards (e.g., nitro- or chloro-substituted analogs) to detect positional isomers .
Advanced: What role does the trifluoromethyl group play in metabolic stability?
Answer:
- Resistance to oxidation : Fluorine’s electronegativity protects adjacent carbons from cytochrome P450-mediated degradation.
- Enhanced lipophilicity : Increases membrane permeability, as demonstrated in pharmacokinetic studies of fluorinated esters .
Experimental validation :
Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Compare t₁/₂ with des-fluoro analogs to isolate metabolic contributions.
Basic: How to troubleshoot low yields in esterification reactions?
Answer:
- Catalyst optimization : Replace H₂SO₄ with Amberlyst-15 (solid acid) to minimize side reactions.
- Solvent selection : Use anhydrous DMF or toluene to avoid hydrolysis.
- Temperature control : Maintain 60–80°C; higher temperatures promote decarboxylation.
Validation : Monitor reaction progress via in situ IR for C=O ester formation .
Advanced: Can X-ray crystallography resolve conformational ambiguities in the solid state?
Answer:
Yes. For example:
- E/Z isomerism : Single-crystal XRD can distinguish between trans (E) and cis (Z) configurations via dihedral angle analysis.
- Packing effects : Fluorine’s van der Waals radius influences crystal lattice stability, as seen in trifluoromethylated crotonic esters .
Protocol :
Grow crystals via slow evaporation (hexane/CH₂Cl₂).
Collect data on a Bruker D8 Venture (Mo Kα radiation).
Refine structures using SHELXL to resolve disorder in CF₃ groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
